A Technical Guide to Determining the Organic Solvent Solubility Profile of Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate
A Technical Guide to Determining the Organic Solvent Solubility Profile of Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and creating stable, deliverable formulations.
This in-depth technical guide provides a robust framework for systematically determining the solubility profile of this target compound. Moving beyond a simple listing of data, this document elucidates the foundational principles of solubility, presents detailed, field-proven experimental protocols, and outlines the necessary steps for accurate data analysis and interpretation. We present the "gold standard" shake-flask method for determining equilibrium solubility and a validated High-Performance Liquid Chromatography (HPLC) protocol for precise quantification, ensuring that researchers are equipped with a self-validating system for generating reliable and reproducible data.
Introduction: The Strategic Importance of Solubility Profiling
Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in modern drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The specific compound, methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, incorporates several functional groups that dictate its chemical personality and, crucially, its interaction with different solvent environments.
A detailed solubility profile is not merely academic; it is a strategic necessity. For process chemists, it informs the choice of solvents for synthesis to maximize yield and minimize impurities. For analytical scientists, it is essential for developing robust purification and analysis methods. For formulation experts, poor solubility can be a primary obstacle to achieving adequate bioavailability, potentially halting the development of a promising drug candidate.[3] Therefore, establishing a precise and comprehensive solubility profile early in the development process is a critical, resource-saving step.[4]
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[5][6][7] This rule is governed by the polarity of both the solute and the solvent. A molecule's overall polarity is a vector sum of its individual bond dipoles and its molecular geometry.
2.1 Molecular Structure Analysis of Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate
To anticipate the solubility behavior of our target compound, we must dissect its structural components:
-
Non-Polar Moiety: The 1-propyl group (-CH₂CH₂CH₃) is a classic non-polar, lipophilic chain. It will favor interactions with non-polar solvents (e.g., heptane, toluene) through van der Waals forces.
-
Polar Moieties:
-
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, creating a significant dipole moment.
-
The 5-formyl group (-CHO) is highly polar and can act as a hydrogen bond acceptor.
-
The 3-methyl carboxylate group (-COOCH₃) is also polar and can act as a hydrogen bond acceptor.
-
2.2 Predictive Assessment
The presence of both a non-polar alkyl chain and multiple polar, hydrogen-bond-accepting functional groups suggests a nuanced solubility profile.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the propyl group will interact favorably, the energetic penalty of breaking the strong dipole-dipole interactions of the polar groups within the crystal lattice to solvate them in a non-polar environment will be high.[8]
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities.[7] They are expected to be effective at solvating the compound by interacting with its polar functional groups. We predict moderate to high solubility in this class.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds.[9] While they can interact with the formyl and carboxylate groups, the overall solubility will depend on the balance of these interactions against the non-polar nature of the propyl group. Good solubility is generally anticipated in lower-chain alcohols.
Experimental Design: A Validated Approach
To move from prediction to empirical fact, a rigorous experimental design is crucial. Our approach prioritizes the measurement of thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the most reliable value for physicochemical characterization.[10][11]
3.1 Selection of the Shake-Flask Method
The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility.[11][12] It involves adding an excess of the solid compound to a solvent and agitating the mixture for an extended period until equilibrium is achieved. This contrasts with kinetic solubility methods, which are faster but can be influenced by factors like the initial dissolution rate and may overestimate solubility by creating supersaturated solutions.[3][13] For foundational drug development, the accuracy of the thermodynamic approach is indispensable.
3.2 Recommended Solvent Panel
To generate a comprehensive profile, a panel of solvents should be selected to span the full range of polarity. The following list represents a robust starting point:
| Solvent Class | Example Solvent | Dielectric Constant (Approx.) | Rationale |
| Non-Polar | n-Heptane | 1.9 | Represents purely aliphatic, non-polar interactions. |
| Toluene | 2.4 | Represents aromatic, non-polar interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | A common, moderately polar solvent in synthesis. |
| Acetone | 21 | A highly polar, aprotic solvent with H-bond accepting ability. | |
| Acetonitrile (ACN) | 37.5 | A highly polar solvent used in chromatography and synthesis. | |
| Polar Protic | Isopropanol (IPA) | 18 | A common alcohol with intermediate polarity. |
| Ethanol (EtOH) | 25 | A widely used polar protic solvent. | |
| Methanol (MeOH) | 33 | The most polar of the common alcohol solvents. | |
| Highly Polar | Dimethyl Sulfoxide (DMSO) | 47 | A highly polar aprotic solvent, often a "solvent of last resort." |
3.3 Selection of Analytical Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the chosen method for quantification due to its high sensitivity, specificity, and broad applicability.[4][14][15] This technique allows for the accurate measurement of the dissolved compound's concentration even in complex matrices and can separate the analyte from any potential impurities or degradants.
Standard Operating Protocols
The following protocols are designed to be self-validating, ensuring the integrity and reproducibility of the generated data.
4.1 Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol details the steps to prepare a saturated solution at equilibrium.
Materials:
-
Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PVDF syringe filters and syringes
Procedure:
-
Preparation: Add an excess amount of the solid compound (approx. 10-20 mg) to a 4 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[4][10]
-
Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow heavy solids to settle. To remove all suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm PVDF syringe filter and dispense the filtrate into a clean HPLC vial.[16] This filtration step is critical to remove any remaining microscopic solid particles that could dissolve upon dilution and artificially inflate the solubility value.
-
Dilution: Based on an estimated solubility, perform an accurate dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.
Diagram 1: Shake-Flask Experimental Workflow
A high-level workflow for determining thermodynamic solubility.
4.2 Protocol: Quantification by HPLC-UV
This protocol provides a general framework for developing an HPLC method for quantification.
Materials:
-
HPLC system with UV detector, autosampler, and column oven
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water with 0.1% Formic Acid (HPLC grade)
-
Saturated solution filtrates from Protocol 4.1
Procedure:
-
Method Development: Establish an isocratic or gradient reverse-phase HPLC method that provides a sharp, symmetrical peak for the analyte with a reasonable retention time (e.g., 3-10 minutes). A good starting point is a mobile phase of 60:40 Acetonitrile:Water (with 0.1% Formic Acid) at a flow rate of 1.0 mL/min, with UV detection at a wavelength of maximum absorbance for the compound.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Calibration Curve Generation: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 100, 50, 25, 10, 1 µg/mL).[14]
-
Analysis:
-
Inject the calibration standards in triplicate to establish the calibration curve. Plot the peak area versus concentration and perform a linear regression. The curve must have a coefficient of determination (R²) ≥ 0.995 for the method to be considered valid.
-
Inject the diluted filtrate samples (from Protocol 4.1, step 6) in triplicate.
-
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the original solvent.
Diagram 2: HPLC Analysis & Quantification Workflow
The process for quantifying solute concentration using HPLC.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Solubility Profile of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate at 25 °C
| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | Non-Polar | 1.9 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | 9.1 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 21 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | 18 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 33 | Experimental Value | Calculated Value |
| DMSO | Highly Polar | 47 | Experimental Value | Calculated Value |
Interpretation: The results should be analyzed by correlating the measured solubility with the properties of the solvents. For instance, a higher solubility in acetone and acetonitrile compared to heptane would validate the initial hypothesis that the polar nature of the pyrazole core and its substituents dominates the molecule's solubility behavior. Comparing solubility in polar aprotic vs. polar protic solvents can provide insight into the role of hydrogen bonding in the solvation process.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in organic solvents. By combining theoretical structural analysis with the "gold standard" shake-flask experimental method and robust HPLC quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in process development, purification, and formulation. Adherence to these detailed protocols will ensure consistency and accuracy, accelerating the journey of promising compounds from the laboratory to clinical application.
References
- Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Source: National Institutes of Health.
- Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Source: PharmaGuru.
- Title: Compound solubility measurements for early drug discovery. Source: Computational Chemistry.
- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Source: Enamine.
- Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Source: Regulations.gov.
- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io.
- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: Pharmaceutical Sciences.
- Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate.
- Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Source: ACS Publications.
- Title: Solubility Check in FaSSIF FeSSIF by HPLC. Source: Biorelevant.com.
- Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: University of California, Irvine.
- Title: dealing with poor solubility of pyrazole derivatives during synthesis. Source: Benchchem.
- Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Source: Scientific Research Publishing.
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: Unknown.
- Title: how can i test the solubility in hplc please ? Source: Chromatography Forum.
- Title: Solubility of Organic Compounds. Source: University of Calgary.
- Title: MultiScreen Solubility Filter Plate. Source: Sigma-Aldrich.
- Title: Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Source: ResearchGate.
- Title: High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Source: Pharma Excipients.
- Title: Pyrazole - Solubility of Things. Source: Solubility of Things.
- Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Source: IJNRD.org.
- Title: The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC. Source: National Institutes of Health.
- Title: Solubility Factors When Choosing a Solvent. Source: Cayman Chemical.
- Title: Solubility and Factors Affecting Solubility. Source: Chemistry LibreTexts.
- Title: Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. Source: RSC Publishing.
- Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Source: Master Organic Chemistry.
- Title: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Source: Chem-Impex.
- Title: 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Source: EPA.
- Title: CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Source: Chemsrc.
- Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source: ResearchGate.
- Title: CAS 89270-12-2: Methyl 3-methyl-5-propyl-1H-pyrazole-4-carboxylate. Source: CymitQuimica.
- Title: 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9. Source: ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. protocols.io [protocols.io]
- 14. pharmaguru.co [pharmaguru.co]
- 15. lifechemicals.com [lifechemicals.com]
- 16. biorelevant.com [biorelevant.com]
